- Diazomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

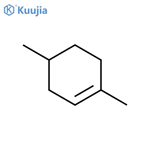

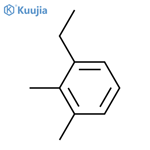

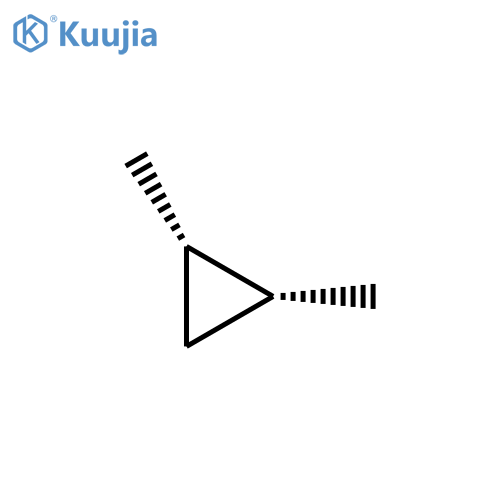

Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)

930-18-7 structure

Nombre del producto:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-

Número CAS:930-18-7

MF:C5H10

Megavatios:70.1329016685486

CID:804859

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Propiedades químicas y físicas

Nombre e identificación

-

- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-

- 1,cis-2-Dimethylcyclopropane

- CIS-1,2-DIMETHYLCYCLOPROPANE

- Cyclopropane, 1,2-dimethyl-, cis- (8CI)

- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)

- 1,2-cis-Dimethylcyclopropane

- cis-Dimethylcyclopropane

- NSC 73903

-

- Renchi: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+

- Clave inchi: VKJLDXGFBJBTRQ-SYDPRGILSA-N

- Sonrisas: C[C@@H]1C[C@@H]1C

Propiedades experimentales

- Denso: 0.6889

- Punto de fusión: -140.87°C

- Punto de ebullición: 35.85°C

- índice de refracción: 1.3800

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Métodos de producción

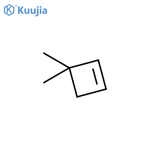

Synthetic Routes 1

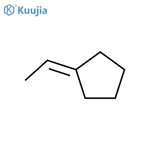

Synthetic Routes 2

Condiciones de reacción

Referencia

- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zinc, Izvestiya Akademii Nauk SSSR, 1979, (7), 1610-12

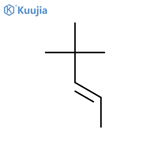

Synthetic Routes 3

Condiciones de reacción

Referencia

- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals, Journal of the Chemical Society, 1979, (3), 287-92

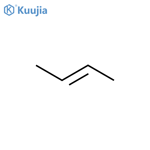

Synthetic Routes 4

Condiciones de reacción

Referencia

- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parameters, Organic Magnetic Resonance, 1976, 8(12), 611-17

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran

Referencia

- Stereochemistry of desulfurization of thietane derivatives, Journal of the American Chemical Society, 1971, 93(3), 676-84

Synthetic Routes 6

Condiciones de reacción

Referencia

- Selectivity of olefin formation from platinacyclobutanes, Journal of Organic Chemistry, 1979, 44(26), 4896-9

Synthetic Routes 7

Condiciones de reacción

Referencia

- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

Referencia

- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanones, Journal of the American Chemical Society, 1972, 94(1), 7-12

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

Referencia

- Product subclass 37: γ-haloalkylboranes, Science of Synthesis, 2004, 6, 1083-1096

Synthetic Routes 13

Condiciones de reacción

Referencia

- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effects, Tetrahedron Letters, 1981, 22(7), 611-14

Synthetic Routes 14

Condiciones de reacción

1.1 Catalysts: Vanadium ; 100 - 550 °C

Referencia

- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción

Referencia

- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-elimination, Journal of Organometallic Chemistry, 1976, 108(1),

Synthetic Routes 16

Condiciones de reacción

Referencia

- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethylene, Angewandte Chemie, 1996, 35(21), 2502-2504

Synthetic Routes 17

Condiciones de reacción

Referencia

- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutane, Journal of Organic Chemistry, 1976, 41(2), 323-9

Synthetic Routes 18

Condiciones de reacción

Referencia

- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-diene, Zeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9

Synthetic Routes 19

Condiciones de reacción

Referencia

- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanism, Tetrahedron Letters, 1971, (46), 4363-6

Synthetic Routes 20

Condiciones de reacción

Referencia

- Stereochemistry of fragmentation of thietanonium salts, Journal of the American Chemical Society, 1969, 91(15), 4320-2

Synthetic Routes 21

Synthetic Routes 22

Condiciones de reacción

1.1 Catalysts: Vanadium ; 100 - 550 °C

Referencia

- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials

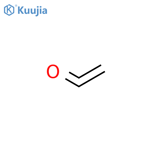

- Ethenone

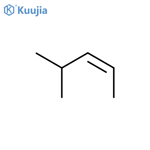

- cis-2-Butene

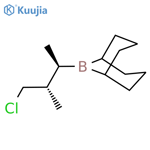

- 9-Borabicyclo[3.3.1]nonane, 9-[(1R,2S)-3-chloro-1,2-dimethylpropyl]-,rel-

- 1-Heptanol

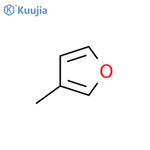

- 3-Methylfuran

- 1-Hexanol

- 2,4-Dibromopentane

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products

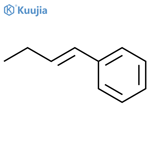

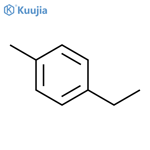

- Benzene, 1-buten-1-yl- (824-90-8)

- Cyclopropane, 1,2-dimethyl-, (1R,2R)- (20520-64-3)

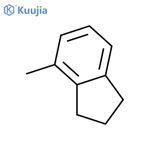

- 4-Methylindan (824-22-6)

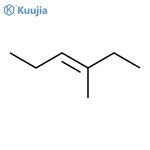

- 3-methyl-3-hexene (c,t) (3404-65-7)

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- cis-4-Methyl-2-pentene (691-38-3)

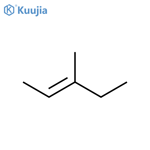

- 2-Pentene, 3-methyl-,(2E)- (616-12-6)

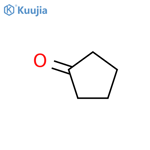

- Cyclopentanone (120-92-3)

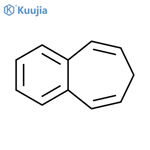

- 7H-Benzocycloheptene (264-09-5)

- Cyclobutene, 3,3-dimethyl- (16327-38-1)

- Ethylidenecyclopentane (2146-37-4)

- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)

- 3-Penten-2-one (625-33-2)

- 1,3-DIETHYLBENZENE (141-93-5)

- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)

- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)

- 2-BUTENE (624-64-6)

- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)

- Cyclooctene (931-88-4)

- 1,7-Dimethylnaphthalene (575-37-1)

- Cyclopentene,4,4-dimethyl- (19037-72-0)

- 1-Ethyl-2,3-dimethylbenzene (933-98-2)

- Cyclopropane,1,2-dimethyl-, (1R,2R)-rel- (2402-06-4)

- 2-Heptene, (2E)- (14686-13-6)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- 1-Allyl-2-methylbenzene (1587-04-8)

- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)

- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)

- Cyclohexene,1,4-dimethyl- (2808-79-9)

- Cyclopentene,1,2,3-trimethyl- (473-91-6)

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Literatura relevante

-

1. Reaction of singlet methylene with methylenecyclopropane. Part 1.—Evidence for multistep collisional deactivation of chemically activated spiropentaneHenry M. Frey,George E. Jackson,Robert A. Smith,Robin Walsh J. Chem. Soc. Faraday Trans. 1 1975 71 1991

-

H. M. Frey,R. C. Smith Trans. Faraday Soc. 1962 58 697

-

J. M. Birchall,R. N. Haszeldine,D. W. Roberts Chem. Commun. (London) 1967 287

-

4. Influence of vibrational excitation energy on the cyclisation stereochemistry of triplet 1,3-biradicalsD. C. Montague J. Chem. Soc. Chem. Commun. 1972 615b

-

5. Evidence for the formation of triplet 1,3-biradicals on photolysis of cis- and trans-3,4-dimethyl-Δ1-pyrazolineS. D. Nowacki,P. B. Do,F. H. Dorer J. Chem. Soc. Chem. Commun. 1972 273

930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-) Productos relacionados

- 5458-16-2(Cyclopropane,(1-methylbutyl)-)

- 1191-96-4(Cyclopropane, ethyl-)

- 2241107-49-1((2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol)

- 145265-23-2(Amabiline N-Oxide)

- 2138099-85-9(6-(propan-2-yl)amino-3-(trifluoromethyl)pyridine-2-carboxylic acid)

- 2229665-81-8(O-4-(4-fluorophenyl)-2-methylbut-3-en-2-ylhydroxylamine)

- 1214349-11-7((2-bromo-3-fluorophenyl)methanamine)

- 1361465-42-0(Methyl 5-(aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1566364-45-1(1,3-thiazol-5-ylmethanesulfonyl chloride)

- 76140-69-7(1-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol)

Proveedores recomendados

Amadis Chemical Company Limited

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hebei Ganmiao New material Technology Co., LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos